molecular formula C6H7NO2 B098225 1-Methyl-3-hydroxy-2(1H)-pyridinone CAS No. 19365-01-6

1-Methyl-3-hydroxy-2(1H)-pyridinone

Cat. No. B098225
M. Wt: 125.13 g/mol
InChI Key: QUKDWRYJPHUXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08901313B2

Procedure details

A mixture of 3-(benzyloxy)-1-methyl-1H-pyridin-2-one (23 g, 106.85 mmol) and 10% palladium on carbon (2.3 g) in methanol (250 mL) was stirred under 1 atmosphere of hydrogen for 5 hr at room temperature. The catalyst was removed by filtration. The filtrate was concentrated in vacuo to give the title compound (12 g (90%) as a purple solid: 1H NMR (400 MHz, DMSO) delta 8.96 (s, 1H), 7.15-7.13 (m, 1H), 6.70-6.68 (m, 1H), 6.07 (t, J=7.0 Hz, 1H), 3.47 (s, 3H).
Name
3-(benzyloxy)-1-methyl-1H-pyridin-2-one
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10](=[O:16])[N:11]([CH3:15])[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1.[H][H]>[Pd].CO>[OH:8][C:9]1[C:10](=[O:16])[N:11]([CH3:15])[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
3-(benzyloxy)-1-methyl-1H-pyridin-2-one
Quantity
23 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(N(C=CC1)C)=O
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC=1C(N(C=CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.